2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone
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Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone is an organic compound with the molecular formula C20H18ClNO2S2 This compound is characterized by the presence of a pyridine ring substituted with a 4-chlorophenylsulfanyl group and a 4-methylphenyl sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the 4-Chlorophenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a 4-chlorophenylsulfanyl group. This can be achieved using a nucleophilic substitution reaction.
Attachment of the 4-Methylphenyl Sulfone Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethylpyridine: Lacks the 4-methylphenyl sulfone group.
4,6-Dimethyl-3-pyridinyl 4-methylphenyl sulfone: Lacks the 4-chlorophenylsulfanyl group.
2-[(4-Methylphenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-chlorophenyl sulfone: Has a different substitution pattern.
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2S2/c1-13-4-10-18(11-5-13)26(23,24)19-14(2)12-15(3)22-20(19)25-17-8-6-16(21)7-9-17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGMPLBUTOEXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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